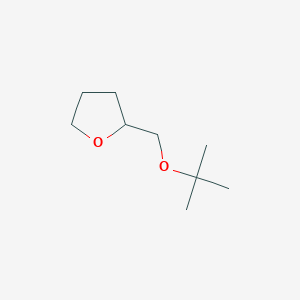

2-(tert-Butoxymethyl)tetrahydrofuran

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxymethyl]oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-9(2,3)11-7-8-5-4-6-10-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVHRWSACAQVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595186 | |

| Record name | 2-(tert-Butoxymethyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61590-76-9 | |

| Record name | 2-(tert-Butoxymethyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Tert Butoxymethyl Tetrahydrofuran

Direct Synthetic Routes to 2-(tert-Butoxymethyl)tetrahydrofuran

Direct synthetic routes aim to construct the this compound molecule from acyclic precursors in a process where the ring formation and side-chain incorporation are closely integrated.

Specific Precursors and Reaction Conditions

A hypothetical yet chemically sound direct route involves the acid-catalyzed cyclization of a diol, such as 2-(tert-butoxymethyl)pentane-1,5-diol. The dehydration of 1,4- and 1,5-diols is a known method for synthesizing tetrahydrofuran (B95107) and tetrahydropyran (B127337) derivatives, respectively. The reaction typically proceeds with a strong acid catalyst like sulfuric acid or via treatment with cerium ammonium (B1175870) nitrate. organic-chemistry.orgtue.nl The intramolecular SN2 reaction, where one hydroxyl group, activated by protonation, is displaced by the other, results in the formation of the cyclic ether.

Another potential direct approach is the intramolecular hydroalkoxylation of an unsaturated alcohol like 6-(tert-butoxy)hex-4-en-1-ol. This type of reaction can be catalyzed by various transition metal complexes, including those of palladium, copper, or gold, as well as lanthanide triflates. organic-chemistry.org The catalyst facilitates the addition of the hydroxyl group across the double bond in a Markovnikov or anti-Markovnikov fashion, depending on the catalytic system, to yield the substituted tetrahydrofuran ring.

| Method | Precursor | Catalyst/Reagent | General Conditions | Reference |

| Diol Dehydration | 2-(tert-butoxymethyl)pentane-1,5-diol | H₂SO₄ or Cerium Ammonium Nitrate | Heating | organic-chemistry.org |

| Intramolecular Hydroalkoxylation | 6-(tert-butoxy)hex-4-en-1-ol | Pd, Cu, or Au complexes; Lanthanide triflates | Varies (e.g., room temp. in ionic liquids) | organic-chemistry.org |

Strategies for Regio- and Stereoselective Synthesis

Achieving regio- and stereoselectivity is a critical challenge in tetrahydrofuran synthesis. For intramolecular hydroalkoxylation, the regioselectivity (formation of a five-membered tetrahydrofuran ring vs. a six-membered tetrahydropyran ring) is governed by reaction kinetics and thermodynamics, with 5-exo-trig cyclizations being generally favored. nih.gov

Stereoselectivity in these cyclizations can be influenced by the geometry of the alkene precursor and the nature of the catalyst. For instance, palladium-catalyzed oxidative cyclization of unsaturated alcohols can proceed with high diastereoselectivity. nih.gov Similarly, the use of chiral transition metal catalysts can enable enantioselective variants of intramolecular allylic alkylation reactions, which proceed through a cyclization mechanism to form tetrahydrofurans. nih.gov

Functionalization of Tetrahydrofuran Ring Systems to Incorporate the tert-Butoxymethyl Moiety

This strategy is arguably the most straightforward, beginning with a readily available tetrahydrofuran derivative and attaching the tert-butoxymethyl group.

Alkylation and Etherification Approaches

The most common precursor for this approach is (Tetrahydrofuran-2-yl)methanol, also known as tetrahydrofurfuryl alcohol. nih.gov This primary alcohol can be converted to its corresponding tert-butyl ether via several established etherification methods. organic-chemistry.org

One classic method is the Williamson ether synthesis . This involves deprotonating the tetrahydrofurfuryl alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with a tert-butyl halide, like tert-butyl bromide, in an SN2 reaction. However, due to the steric hindrance of the tert-butyl group, elimination (E2) is a significant competing reaction, which can lead to low yields.

A more effective method for creating hindered ethers like tert-butyl ethers is the acid-catalyzed addition of isobutylene (B52900) . In this process, tetrahydrofurfuryl alcohol is treated with an excess of isobutylene in the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). The acid protonates isobutylene to form the stable tert-butyl cation, which is then trapped by the alcohol nucleophile.

Additionally, reagents specifically designed for the tert-butylation of alcohols, such as tert-butyl 2,2,2-trichloroacetimidate, can be employed under mildly acidic conditions. organic-chemistry.org

| Method | Precursor | Reagents | Catalyst | Key Considerations | Reference |

| Williamson Ether Synthesis | (Tetrahydrofuran-2-yl)methanol | 1. NaH 2. tert-Butyl bromide | - | Low yield due to competing E2 elimination | organic-chemistry.org |

| Acid-Catalyzed Etherification | (Tetrahydrofuran-2-yl)methanol | Isobutylene | H₂SO₄ or Er(OTf)₃ | Generally high yielding for tert-butyl ethers | organic-chemistry.org |

| Imidate Method | (Tetrahydrofuran-2-yl)methanol | tert-Butyl 2,2,2-trichloroacetimidate | Bis(trifluoromethane)sulfonimide | Mild conditions, tolerates sensitive functional groups | organic-chemistry.org |

Ring-Closing Reactions Leading to Substituted Tetrahydrofurans

Ring-closing reactions are a powerful tool for assembling the tetrahydrofuran core. These methods often build complexity and install multiple stereocenters in a single step. nih.govacs.org An approach to this compound could involve an intramolecular cyclization of a functionalized homoallylic alcohol. researchgate.net

For example, a tandem aldol-cyclization sequence could be envisioned. acs.org Another powerful strategy involves the ring-closing metathesis (RCM) of a diene precursor, such as an O-allyl derivative of a homoallylic alcohol containing the tert-butoxymethyl moiety, using a ruthenium catalyst like a Grubbs catalyst. rsc.org Following cyclization to a dihydrofuran, a subsequent hydrogenation step would yield the final saturated tetrahydrofuran ring.

Oxidative cyclization of unsaturated alcohols, often catalyzed by palladium, provides another route. nih.gov These reactions can proceed with high diastereoselectivity, which is controlled by the transition state geometry. nih.gov

Alternative Synthetic Pathways Employing tert-Butyl Ethers as Starting Materials

This approach involves designing a precursor that already contains the required tert-butyl ether group and then constructing the tetrahydrofuran ring around it.

A plausible strategy is the thermal transformation of a specifically designed 1,5-diene bearing a tert-butyl group. Research has shown that 3,3-dicyano-1,5-dienes with a tert-butyl carbonate can be thermally converted into substituted tetrahydrofurans. nsf.gov This process involves a sequence of a Cope rearrangement, deprotection of the carbonate to a hydroxyl group, and a subsequent intramolecular oxy-Michael addition to form the ring. nsf.gov A similar strategy could be adapted by starting with a precursor like 1-(tert-butoxy)hepta-1,6-diene-4-ol, which upon an intramolecular reaction (such as an oxy-mercuration/demercuration or acid-catalyzed cyclization) could yield the desired product.

Another pathway involves the ring-opening of an epoxide. For instance, an epoxy alcohol with a tethered tert-butyl ether could undergo intramolecular cyclization. The reaction of a γ,δ-epoxy alcohol in the presence of an acid catalyst can lead to a 5-exo-tet cyclization, forming a 2,5-substituted tetrahydrofuran. nih.gov

Chemical Reactivity and Transformation Studies

Reactions Involving the tert-Butoxymethyl Group

The tert-butoxymethyl group primarily engages in reactions typical of a tert-butyl ether, where the ether linkage is the main site of chemical transformation.

Cleavage and Derivatization Reactions of the tert-Butyl Ether Linkage

The tert-butyl ether in 2-(tert-butoxymethyl)tetrahydrofuran serves as a protecting group for the hydroxymethyl functionality of tetrahydrofuran-2-ylmethanol. Its cleavage is a key transformation, typically achieved under acidic conditions. Strong acids such as HBr and HI are effective for this purpose. libretexts.org The cleavage mechanism involving a tertiary ether proceeds via an SN1 or E1 pathway due to the formation of a stable tertiary carbocation (the tert-butyl cation). libretexts.orgopenstax.orgwikipedia.org For example, treatment with trifluoroacetic acid can induce cleavage via an E1 mechanism, yielding cyclohexanol (B46403) and 2-methylpropene from tert-butyl cyclohexyl ether. libretexts.orgvaia.com This process involves protonation of the ether oxygen, followed by the loss of the alcohol (tetrahydrofuran-2-ylmethanol) to form the tert-butyl cation, which then loses a proton to form 2-methylpropene (isobutylene). vaia.com

A variety of reagents can be employed for this deprotection, highlighting the versatility of this functional group. researchgate.netacs.orgresearchgate.net Milder, more selective methods have also been developed. For instance, zinc bromide in dichloromethane (B109758) is a mild reagent for deprotecting tert-butyl ethers. researchgate.net Another approach uses a catalytic system of tris-4-bromophenylamminium radical cation ("magic blue") and triethylsilane, which facilitates the cleavage of the C–O bond under neutral conditions. acs.org

Once the tert-butyl group is cleaved, the resulting primary alcohol, (tetrahydrofuran-2-yl)methanol, becomes available for a wide range of derivatization reactions. nih.gov Standard esterification or etherification protocols can be applied to this hydroxyl group to synthesize a diverse array of new derivatives. For example, esterification to form fatty acid methyl esters (FAMEs) is a common derivatization technique for alcohols, often catalyzed by reagents like boron trichloride (B1173362) in methanol. sigmaaldrich.com

Table 1: Reagents for Cleavage of tert-Butyl Ethers

| Reagent(s) | Typical Conditions | Mechanism Type | Reference(s) |

|---|---|---|---|

| Strong Acids (HBr, HI) | Aqueous, reflux | SN1 / E1 | libretexts.orgopenstax.org |

| Trifluoroacetic Acid (TFA) | 0 °C | E1 | libretexts.orgopenstax.orgvaia.com |

| Zinc Bromide (ZnBr2) | Methylene (B1212753) Chloride | Lewis Acid-Catalyzed | researchgate.net |

| Cerium(III) Chloride / Sodium Iodide | Acetonitrile, 40-70 °C | Lewis Acid-Catalyzed | acs.org |

| "Magic Blue" / Triethylsilane | Dichloromethane | Radical Cation-Mediated | acs.org |

| Phosphoric Acid (85%) | Aqueous solution | Brønsted Acid-Catalyzed | researchgate.net |

Radical Reactions and Oxidative Transformations

The autoxidation of ethers in the presence of atmospheric oxygen is a well-known process that proceeds via a free-radical chain mechanism. jove.com This reaction is initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen, forming a carbon-centered radical. jove.com For this compound, this abstraction would preferentially occur at the C2 or C5 positions of the tetrahydrofuran (B95107) ring, as the presence of the ether oxygen stabilizes the resulting radical. nih.gov The carbon radical then reacts with molecular oxygen to form a peroxy radical, which can subsequently abstract a hydrogen from another ether molecule to form a hydroperoxide and propagate the chain reaction. jove.comrsc.org

While the tert-butyl ether linkage itself is relatively resistant to oxidation, the tetrahydrofuran ring is susceptible. The oxidation of ethers can lead to the cleavage of C-O bonds, forming products like aldehydes and ketones. numberanalytics.com Specifically, the oxidation of the THF ring often yields γ-butyrolactone as a major product. numberanalytics.com The atmospheric oxidation of diethyl ether, initiated by hydroxyl radicals, has been shown to proceed primarily through H-atom abstraction from the –CH2– group adjacent to the oxygen, leading to the formation of products like ethyl formate (B1220265) and ethyl acetate. rsc.org By analogy, oxidative processes on this compound are expected to primarily target the C-H bonds on the THF ring alpha to the ring oxygen.

Reactivity of the Tetrahydrofuran Ring

The tetrahydrofuran ring exhibits its own characteristic reactivity, including ring-opening reactions under various catalytic conditions and modifications to the ring itself.

Ring-Opening and Functionalization Reactions

The THF ring can be opened under strongly acidic conditions, often leading to polymerization. The cationic ring-opening polymerization of THF can be catalyzed by solid acids like 12-tungstophosphoric acid in the presence of an initiator such as acetic anhydride (B1165640). nih.govresearchgate.net The mechanism involves protonation of the ring oxygen, followed by nucleophilic attack by another THF molecule, propagating the polymer chain. nih.govresearchgate.net

More targeted ring-opening reactions can provide access to functionalized linear chains. For instance, Lewis acid-catalyzed intramolecular ring-opening of related oxetanone systems can lead to the formation of tetrahydrofuran rings. acs.org Conversely, applying similar principles, the THF ring in this compound can be opened by potent electrophiles.

Beyond complete ring-opening, the THF ring can be functionalized. A notable example is the dehydrogenative dual functionalization of tetrahydropyrans to yield 2-acyltetrahydrofurans, indicating that C-H bonds on the ring can be activated for transformation without ring cleavage. organic-chemistry.org

Table 2: Selected Reactions of the Tetrahydrofuran Ring

| Reaction Type | Reagents/Catalyst | Product Type | Reference(s) |

|---|---|---|---|

| Cationic Polymerization | H₃PW₁₂O₄₀ / Acetic Anhydride | Polyether | nih.govresearchgate.net |

| Dehydrogenation | Palladium on Carbon (Pd/C) | Furan (B31954) derivative | google.comacs.orgacs.org |

| α-Oxy C(sp³)-H Arylation | Ni-catalyst / Photoredox | 2-Aryl-tetrahydrofuran | organic-chemistry.org |

Hydrogenation and Dehydrogenation Studies

The tetrahydrofuran ring can undergo catalytic dehydrogenation to form the corresponding furan. This transformation is typically carried out at elevated temperatures (200–450 °C) using a palladium on carbon (Pd/C) catalyst. google.com A flow of hydrogen may be used to prevent catalyst fouling. google.com Studies on THF and 2-methyl-tetrahydrofuran (2-MTHF) show that palladium is a highly selective catalyst for this dehydrogenation, with supports like activated carbon providing better results than metal oxides such as Al₂O₃, which can promote undesired ring-opening reactions. acs.orgacs.org For 2-methyltetrahydrofuran (B130290), dehydrogenation at 325°C over 0.5% Pd/C yielded 81% 2-methylfuran. google.com

Conversely, the hydrogenation of the corresponding furan derivative, 2-(tert-butoxymethyl)furan, would yield this compound. Photocatalytic methods have been developed for the hydrogenation of furan to THF using metal-loaded titanium(IV) oxide in alcohol suspensions, without the need for high-pressure hydrogen gas. rsc.org Palladium has been identified as a particularly effective co-catalyst for this reaction. rsc.org

Stereochemical Aspects of Reactions

When this compound is chiral (i.e., as a single enantiomer, (R) or (S)), the existing stereocenter at the C2 position can significantly influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselectivity. youtube.comyoutube.com

Reactions that create a new stereocenter elsewhere in the molecule often result in the preferential formation of one diastereomer over another. youtube.com For example, in an intramolecular oxy-Michael reaction to form a 2,5-disubstituted THF ring, the stereochemistry of a substituent on the starting chain can dictate the final cis/trans relationship of the substituents on the newly formed ring. doi.org In one study, a precursor with an (R)-γ-hydroxy group yielded the 2,5-trans product exclusively, while the (S)-γ-hydroxy precursor gave the 2,5-cis product under acidic conditions. doi.org

The synthesis of chiral tetrahydrofuran derivatives often relies on stereocontrolled methods where the stereochemistry is set during the ring-forming step. nih.govacs.orgacs.org These methods include:

Intramolecular Cyclization: Asymmetric reactions like the Horner-Wadsworth-Emmons reaction can be used to create a chiral acyclic precursor, which is then cyclized. The final relative configuration is determined by the geometry of the precursor and the cyclization mechanism (e.g., hetero-Michael addition or epoxide opening). nih.govacs.orgacs.org

Cycloaddition Reactions: Lewis acid-catalyzed [3+2] cycloadditions between aldehydes and donor-acceptor cyclopropanes can produce highly substituted tetrahydrofurans with excellent diastereoselectivity. acs.org Similarly, iridium-catalyzed asymmetric [3+2] cycloadditions of carboxylic acids and vinylcyclopropanes provide another route to enantioenriched tetrahydrofurans. acs.org

Sequential Reactions: A one-pot copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols has been developed to produce 2,5-polysubstituted tetrahydrofurans with high enantioselectivity. chemistryviews.org

These synthetic strategies underscore the importance of stereocontrol in the chemistry of substituted tetrahydrofurans. For a chiral molecule like this compound, any reaction at the C5 position of the ring or on the side chain would be subject to diastereocontrol exerted by the existing C2 stereocenter, leading to predictable and selective formation of specific stereoisomers. acs.orgresearchgate.net

Transformations to Other Heterocyclic Systems (e.g., Aziridines, Quinolines, Pyridines)

Direct, single-step conversions of this compound to aziridines, quinolines, or pyridines are not described in the current body of scientific literature. The transformation of the tetrahydrofuran ring, a saturated five-membered ether, into aromatic six-membered nitrogen-containing heterocycles like quinolines and pyridines, or into a three-membered aziridine (B145994) ring, would necessitate significant chemical manipulation, including ring-opening, atom insertion, and cyclization/aromatization steps.

Theoretical Pathways and Related Transformations:

While direct transformations are not documented, related synthetic strategies offer insights into how such conversions might be approached:

To Pyridines: A potential, albeit unproven, route to pyridines could involve a two-step process. The first step would be the dehydrogenation of the tetrahydrofuran ring in this compound to yield the corresponding furan derivative, 2-(tert-Butoxymethyl)furan. A patent describes the dehydrogenation of tetrahydrofuran and its alkyl-substituted derivatives to the corresponding furans using a palladium on carbon catalyst at elevated temperatures. google.com Following the formation of the furan intermediate, a subsequent ammonolysis reaction could, in principle, lead to the formation of a pyridine (B92270) ring. The conversion of furan derivatives into pyridines is a known transformation in organic synthesis.

To Quinolines and Aziridines: The synthesis of quinolines and aziridines from this compound is more speculative. The construction of a quinoline (B57606) ring would require the fusion of a benzene (B151609) ring and a pyridine ring, a process for which this compound is not a straightforward precursor. Similarly, the conversion to an aziridine, a strained three-membered ring containing a nitrogen atom, would likely involve a complex series of reactions including ring-opening of the tetrahydrofuran, introduction of a nitrogen source, and a subsequent intramolecular cyclization. Research on the synthesis of aziridines from other cyclic ethers or the formation of tetrahydrofurans from aziridines exists, but a direct pathway from a substituted tetrahydrofuran like the title compound is not apparent. nih.govnih.gov

It is important to emphasize that these proposed pathways are hypothetical and have not been experimentally validated for this compound according to available research. The stability of the tert-butyl ether group under the potential harsh conditions required for dehydrogenation and ammonolysis would also need to be considered.

Due to the lack of specific research on these transformations, no experimental data or detailed findings can be presented in tabular form. The field of synthetic organic chemistry is vast, and while many transformations are well-documented, the specific conversions of this compound to aziridines, quinolines, and pyridines remain an underexplored area of chemical research.

Mechanistic Elucidation of Reaction Pathways

Investigation of Radical Reaction Mechanisms

The synthesis of tetrahydrofuran (B95107) rings, including those with substitution at the 2-position like 2-(tert-Butoxymethyl)tetrahydrofuran, is frequently accomplished through radical cyclization. These reactions are prized for their efficiency and ability to proceed under mild conditions, tolerating a wide range of functional groups. wikipedia.org The process generally involves three key stages: the selective generation of a radical, an intramolecular cyclization step, and a final step to quench the cyclized radical and form the stable product. wikipedia.org

For the formation of a 2-substituted tetrahydrofuran, a common strategy involves the 5-exo-trig cyclization of an oxygen-centered radical (alkoxy radical) or a carbon-centered radical. wikipedia.orgrsc.org The hydroetherification of alkenes through the cyclization of oxygen-centered radicals is a particularly useful method for creating the tetrahydrofuran subunit. nih.gov A typical precursor would be an unsaturated alcohol where a radical can be generated. For instance, an alkoxy radical can be formed from a corresponding alcohol, which then attacks a tethered double bond. The 5-exo cyclization is kinetically favored over the alternative 6-endo pathway according to Baldwin's rules and further supported by computational models. harvard.edu

The general mechanism for a radical cyclization to form a 2-substituted tetrahydrofuran can be outlined as follows:

Initiation : A radical initiator, such as azobisisobutyronitrile (AIBN), generates a radical species. This initiator radical then abstracts an atom (commonly a hydrogen or halogen) from a precursor molecule to create a carbon-centered radical, or facilitates the formation of an alkoxy radical from a hydroxyl group. harvard.eduresearchgate.net

Propagation (Cyclization) : The generated radical, positioned five atoms away from a double bond, undergoes an intramolecular addition. This cyclization is typically rapid and highly regioselective for the 5-exo pathway, leading to a five-membered ring with the new radical center located external to the ring. wikipedia.org

Quenching : The resulting cyclized radical is then quenched to yield the final product. This can occur through hydrogen atom transfer from a donor like tributyltin hydride (Bu₃SnH) or a thiol, which also regenerates a chain-carrying radical. nih.govresearchgate.net

Radical cascade reactions can also be employed to construct more complex polycyclic systems that include a tetrahydrofuran ring. harvard.edu The stability of the radical intermediates plays a significant role; tertiary radicals are more stable than secondary, which are more stable than primary radicals. This stability is influenced by hyperconjugation and the presence of electron-donating or withdrawing groups.

Concerted vs. Stepwise Processes in Cyclization Reactions

When examining cyclization reactions that form the tetrahydrofuran ring, it is essential to distinguish between concerted and stepwise mechanisms, as the pathway can dictate the stereochemistry and distribution of products. youtube.com A concerted reaction involves the simultaneous breaking and forming of multiple bonds in a single transition state without any intermediates. youtube.com In contrast, a stepwise mechanism proceeds through one or more intermediates, each flanked by a transition state. youtube.comnih.gov

In the context of forming this compound, cyclization could potentially follow different mechanistic pathways depending on the reagents and conditions. For example, certain photochemical ring expansions used to synthesize tetrahydrofuran derivatives have been shown through DFT calculations to proceed via a stepwise, diradical pathway rather than a concerted nih.govorganic-chemistry.org-sigmatropic rearrangement. rsc.org

The distinction is critical in stereoselective synthesis.

Stepwise Radical Cyclization : Most radical cyclizations are inherently stepwise processes. wikipedia.org An initial radical is formed, which then cyclizes to form a second radical intermediate before being quenched. harvard.edu While the cyclization itself is a discrete step, the stereochemical outcome is often governed by the conformation of the transition state, as described by models like the Beckwith-Houk transition state model, which often favors a chair-like arrangement to minimize steric interactions. nih.gov

Stepwise Ionic Cyclization : Ionic cyclizations, such as an Sₙ1 pathway, can also occur. nih.gov For example, the cyclization of a halohydrin may proceed through a carbocation intermediate, where the stereochemical outcome depends on the facial selectivity of the intramolecular nucleophilic attack by the hydroxyl group. nih.gov

Concerted Cyclization : True concerted pericyclic reactions, like a [4+2] cycloaddition, are another class of cyclization. While less common for direct tetrahydrofuran synthesis from acyclic precursors in this specific substitution pattern, related concerted pathways like the transfer hydrogenation of certain ketones can involve the simultaneous transfer of a proton and a hydride.

In many cases, the boundary between these mechanisms can be blurred, and reactions may proceed through a mixture of pathways. For example, studies on copper-catalyzed aziridination have shown evidence for two competing pathways: a non-stereospecific one involving a radical intermediate (stepwise) and a stereospecific one via a concerted mechanism. The choice between a concerted or stepwise route can be influenced by factors such as the stability of potential intermediates and the electronic nature of catalysts and substrates. acs.org

Solvent Effects on Reaction Mechanisms, particularly Tetrahydrofuran as a Reaction Medium

The choice of solvent is a critical parameter in chemical synthesis that can profoundly influence reaction rates and selectivity. While radical reactions are sometimes perceived as being less sensitive to solvent effects compared to ionic reactions, this is a misconception. canada.ca In reactions involving or producing ether compounds like this compound, the solvent's role can be particularly significant.

Tetrahydrofuran (THF) itself is not an inert solvent; it can actively participate in reaction mechanisms, especially those involving radical intermediates. The C-H bonds on the carbons adjacent to the ether oxygen (the α-positions) in THF are relatively weak and susceptible to hydrogen atom abstraction by reactive radicals. nih.govresearchgate.net This leads to the formation of a stabilized α-tetrahydrofuranyl radical. nih.gov This process, known as chain transfer, can terminate a desired radical chain reaction or lead to the incorporation of the solvent into the product. researchgate.net Given its structure, this compound would be expected to exhibit similar reactivity, with the C-H bonds at its C5 position being susceptible to hydrogen abstraction.

The polarity of the solvent also has a measurable impact. A kinetic study on hydrogen abstraction by the cumyloxyl radical from THF showed a 4.5-fold decrease in the rate constant when the solvent was changed from nonpolar isooctane (B107328) to the highly polar, hydrogen-bond-donating 2,2,2-trifluoroethanol. nih.gov This highlights that polar, and particularly hydrogen-bond donor (HBD) solvents, can significantly reduce the rates of hydrogen abstraction reactions by alkoxyl radicals, which is a key step in many tetrahydrofuran synthesis pathways. canada.ca

In the context of organocatalyzed atom transfer radical polymerization (O-ATRP), changing the solvent from dimethylacetamide (DMAc) to THF was found to favorably modulate the properties of the photocatalyst. nih.gov The less polar THF destabilized certain charged intermediates, leading to a more controlled polymerization. nih.gov This demonstrates that solvent choice can alter the redox properties of catalysts and intermediates, thereby steering the reaction toward the desired outcome. nih.govrsc.org

Table 4.3.1: Effect of Solvent on Reaction Parameters

| Reaction Type | Solvent Change | Observed Effect | Reference |

|---|---|---|---|

| H-abstraction from THF by Cumyloxyl Radical | From Isooctane to 2,2,2-Trifluoroethanol | 4.5-fold decrease in rate constant (kH) | nih.gov |

| O-ATRP of n-Butyl Acrylate | From DMAc to THF | More controlled polymerization (lower dispersity) | nih.gov |

| Reaction of CN Radicals with THF | Increasing dilution of THF in CDCl3 | Decrease in the rate coefficient for HCN formation | rsc.org |

| Alkoxyl Radical Cyclizations (General) | Use of polar, HBD solvents | Reduces efficiency of H-atom abstraction steps | canada.ca |

Influence of Catalysts and Reagents on Reaction Selectivity

Catalysts and reagents are fundamental tools for controlling the selectivity (chemo-, regio-, and stereo-) of reactions leading to substituted tetrahydrofurans. The synthesis of a specific isomer of a molecule like this compound often relies on the careful selection of these components.

Lewis acids are widely used to influence the outcomes of cyclization reactions. nih.govmdpi.com In radical cyclizations for synthesizing 2,4-disubstituted tetrahydrofurans, the default reaction often yields the trans isomer as the major product. However, the addition of a Lewis acid, such as a trialkylaluminum, can reverse this diastereoselectivity to favor the cis isomer. The Lewis acid is believed to coordinate with the oxygen atom of the substrate, altering the conformational preferences of the transition state and favoring a different stereochemical pathway. nih.gov Similarly, Lewis acids like SnBr₄ and BF₃·OEt₂ can promote oxonium-Prins cyclizations, with the choice of acid and reaction conditions determining the cis/trans ratio of the resulting 2,3-disubstituted tetrahydrofurans. nih.govimperial.ac.uk

Transition metal catalysts are also pivotal in many synthetic strategies. Palladium-catalyzed reactions, such as the oxidative cyclization of γ-hydroxy alkenes or redox-relay Heck reactions, provide stereoselective routes to substituted tetrahydrofurans. nih.govorganic-chemistry.orgnih.gov For example, the palladium-catalyzed reaction of aryl bromides with γ-hydroxy alkenes can form both a C-C and a C-O bond in a single transformation with high diastereoselectivity (up to >20:1) for the trans-2,5-disubstituted product. organic-chemistry.org Iron-catalyzed dehydrative cyclization of diols offers another mild and efficient method for producing trisubstituted tetrahydrofurans. mdpi.com

The choice of reagent can also directly control regioselectivity in ring-opening reactions of substituted tetrahydrofurans. A comparative study on the cleavage of 2-methyltetrahydrofuran (B130290) with various B-bromoborane reagents demonstrated that regioselectivity is highly dependent on the specific reagent used. researchgate.net While BBr₃ was non-regioselective, the newly synthesized (MeO)₂BBr proved to be a highly regioselective reagent, favoring the formation of the primary bromide via an Sₙ2-type mechanism, especially at lower temperatures. researchgate.net

Table 4.4.1: Influence of Catalysts and Reagents on Tetrahydrofuran Synthesis

| Reaction Type | Catalyst/Reagent | Substrate Type | Selectivity Outcome | Reference |

|---|---|---|---|---|

| Radical Cyclization | AIBN/Bu₃SnH | Alkene with tethered radical precursor | Favors trans-2,4-disubstituted THF | nih.gov |

| Radical Cyclization | AIBN/Bu₃SnH + Trialkylaluminum (Lewis Acid) | Alkene with tethered radical precursor | Reverses selectivity to favor cis-2,4-disubstituted THF | |

| Palladium-Catalyzed Cyclization | Pd(OAc)₂ / Cu(OAc)₂ | γ-hydroxy alkene | Excellent diastereoselectivity for trans-2,5-disubstituted THF | nih.govorganic-chemistry.org |

| Iron-Catalyzed Dehydrative Cyclization | [FeCp₂]BF₄ | 1,4-Butanediol | Yields 2,2,5-trisubstituted THFs | mdpi.com |

| Oxonium-Prins Cyclization | SnBr₄ | Acetal and γ,δ-unsaturated styrene | Forms 2,3-disubstituted THFs, ratio depends on conditions | imperial.ac.uk |

| Regioselective Ring Cleavage | (MeO)₂BBr | 2-Methyltetrahydrofuran | Highly regioselective for primary bromide product | researchgate.net |

Derivatives and Analogues of 2 Tert Butoxymethyl Tetrahydrofuran

Synthesis and Characterization of Stereoisomers

The synthesis of specific stereoisomers of substituted tetrahydrofurans is a critical area of research, as the spatial arrangement of substituents profoundly influences the biological activity and physical properties of the molecule. The creation of chiral centers at the 2- and 5-positions of the tetrahydrofuran (B95107) ring is a common objective.

Diastereoselective Synthesis: Methods for diastereoselective synthesis aim to control the relative stereochemistry of multiple chiral centers. A notable strategy involves the thermal conversion of 3,3-dicyano-1,5-dienes that have tert-butyl carbonates. nsf.govnih.gov This process proceeds through a cooperative sequence of a Cope rearrangement, Boc deprotection, and an oxy-Michael addition to form 2,3,4-trisubstituted tetrahydrofurans. nsf.govnih.gov The stereochemical results of such reactions can often be predicted using models like the Zimmerman-Traxler model, which helps rationalize the formation of specific diastereomers. nsf.gov Another approach achieves a high degree of diastereoselectivity in producing trans-2,5-disubstituted tetrahydrofurans by reacting acetylated γ-lactols, derived from (S)-glutamic acid, with titanium enolates of N-acetyl (R)-oxazolidin-2-thiones. nih.gov This method has yielded trans/cis ratios as high as 100:0. nih.gov

Enantioselective Synthesis: Enantioselective methods are employed to produce a specific enantiomer. One such method is the sequential one-pot copper-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols, which yields 2,5-polysubstituted tetrahydrofuran derivatives with high enantioselectivity (up to 97% ee). chemistryviews.org Enzymatic kinetic resolution represents another powerful tool. For instance, Candida antarctica lipase (B570770) B (CAL-B) has been successfully used for the kinetic resolution of 2-(alkylidene)tetrahydrofuran derivatives, providing access to enantiomerically pure esters. researchgate.net

Table 1: Selected Methods for Stereoselective Synthesis of Tetrahydrofuran Derivatives

| Method | Type | Key Reagents/Catalysts | Outcome | Reference |

| Thermal Conversion | Diastereoselective | 3,3-dicyano-1,5-dienes with tert-butyl carbonates | 2,3,4-trisubstituted THFs | nsf.govnih.gov |

| γ-Lactol Alkylation | Diastereoselective | Acetylated γ-lactols, Titanium enolates | trans-2,5-disubstituted THFs (up to 100:0 trans/cis) | nih.gov |

| Henry Reaction/Iodocyclization | Enantioselective | Cu-catalyst, γ,δ-unsaturated alcohols | 2,5-polysubstituted THFs (up to 97% ee) | chemistryviews.org |

| Enzymatic Kinetic Resolution | Enantioselective | Candida antarctica lipase B (CAL-B) | Enantiomerically pure 2-(alkylidene)tetrahydrofuran esters | researchgate.net |

Structural Modification at the tert-Butoxymethyl Position

Modifications at the C2 side chain, specifically the tert-butoxymethyl group, can significantly alter the compound's properties. The ether linkage is a primary target for chemical transformation.

Ether Cleavage: The cleavage of the ether bond is a fundamental transformation. Boron halides, such as boron tribromide (BBr₃), are well-known and potent reagents for cleaving ether linkages. researchgate.net The regioselectivity of this cleavage in unsymmetrical ethers like those on a tetrahydrofuran ring can be controlled. For instance, various B-bromoborane reagents have been studied for the regiocontrolled halogenative cleavage of 2-methyltetrahydrofuran (B130290), a structurally related compound, to favor the formation of a primary bromide via an Sₙ2-type mechanism. researchgate.net This suggests that the C-O bond between the methylene (B1212753) group and the tert-butyl group in 2-(tert-butoxymethyl)tetrahydrofuran could be selectively cleaved under controlled conditions to yield 2-(hydroxymethyl)tetrahydrofuran and a tert-butyl halide, opening a pathway for further functionalization at this position.

Synthesis of Analogues: By cleaving the tert-butoxy (B1229062) group, the resulting primary alcohol can be converted into a variety of other functional groups. Standard organic transformations can be used to introduce different alkoxy groups, esters, or amines, thereby creating a library of analogues with modified side chains. For example, the synthesis of (2R,3S,5R)-2-(methoxymethyl)-5-methyltetrahydrofuranol has been reported as part of the development of HIV-1 protease inhibitors, demonstrating the feasibility of having different ether groups at the C2 position. nih.gov

Functionalization of the Tetrahydrofuran Ring System

Direct functionalization of the tetrahydrofuran (THF) ring itself provides a powerful route to novel derivatives without altering the C2 side chain.

C-H Functionalization: Recent advances have enabled the direct and site-selective functionalization of C-H bonds in the THF ring, particularly at the α-position (C2 and C5) which are activated by the adjacent oxygen atom. A metal-free strategy utilizing a photocatalyst (4-CzIPN) and ⁿBu₄NBr can selectively activate the α-C–H bond of tetrahydrofuran for cross-coupling reactions to form C-S and C-C bonds. rsc.org This method is notable for its mild conditions and operational simplicity. rsc.org Dual photo-HAT (hydrogen atom transfer) and nickel catalysis has also been used for the enantioselective C(sp³)-H functionalization of oxacycles, allowing for the rapid construction of enantiomerically enriched products from simple hydrocarbon feedstocks. organic-chemistry.org

Ring-Opening Functionalization: The THF ring can be opened to introduce functionality, which can then be followed by a re-closure or used to create linear derivatives. Triflic anhydride (B1165640) (Tf₂O) has been shown to activate the THF ring, generating a triflate intermediate that undergoes regioselective ring-opening in the presence of various nucleophiles. nih.gov Frustrated Lewis Pairs (FLPs) have also been investigated theoretically and experimentally for their ability to activate and open the THF ring. nih.gov These ring-opening strategies provide access to valuable linear structures that can be further modified.

Table 2: Methods for Functionalization of the Tetrahydrofuran Ring

| Method | Position | Key Reagents/Catalysts | Transformation | Reference |

| Photocatalytic C-H Activation | α-position (C2/C5) | 4-CzIPN, ⁿBu₄NBr | C-S and C-C bond formation | rsc.org |

| Photo-HAT/Nickel Dual Catalysis | Unspecified C(sp³)-H | Nickel catalyst, photocatalyst | Enantioselective C-H arylation/alkylation | organic-chemistry.org |

| Tf₂O-Promoted Ring Opening | Ring | Triflic anhydride (Tf₂O), Nucleophiles | Regioselective addition of nucleophiles | nih.gov |

Bioactive Derivatives and Synthetic Analogues

The substituted tetrahydrofuran core is a common motif in a vast number of biologically active natural products and synthetic compounds. nsf.govresearchgate.net Analogues and derivatives of this compound are explored for various therapeutic applications.

HIV-1 Protease Inhibitors: Substituted tetrahydrofuran derivatives have been extensively designed and synthesized as P2-ligands for HIV-1 protease inhibitors. nih.gov In one study, inhibitors containing tri-substituted tetrahydrofuran moieties with a C2-methoxymethyl side chain—an analogue to the tert-butoxymethyl group—exhibited potent inhibitory activity against the HIV-1 protease enzyme. nih.gov The stereochemistry of these ligands was found to be crucial; for example, a compound with a 2(R)-methoxymethyl side chain showed a more than five-fold improvement in enzyme affinity compared to its 2(S) counterpart. nih.gov

Antiproliferative and Antimicrobial Analogues: Analogues of the antiviral drug ribavirin, where the ribose sugar is replaced by a simple tetrahydrofuranyl or tetrahydropyranyl group, have shown antiproliferative effects. nih.gov These compounds, which lack the hydroxyl groups of the natural sugar, were found to inhibit the proliferation of chronic myeloid and acute lymphoblastic leukemia cells. nih.gov While not direct derivatives of this compound, these findings highlight that even simplified, non-hydroxylated THF rings attached to a bioactive pharmacophore can confer potent biological activity. nih.gov

Other Bioactivities: The tetrahydrofuran ring is a key structural component in many other bioactive molecules. For example, thioxanthene (B1196266) derivatives, which can be synthesized to include heterocyclic moieties, have shown promise as antioxidant, anti-amylase, pancreatic lipase, and COX-2 inhibitors, as well as possessing anticancer activity. mdpi.com The versatility of the THF scaffold makes it a valuable building block in the synthesis of diverse and complex bioactive compounds. researchgate.net

Advanced Analytical Techniques for Characterization and Study

Chromatographic Separation and Purity Analysis

Chromatographic techniques are fundamental for separating 2-(tert-Butoxymethyl)tetrahydrofuran from reaction precursors, byproducts, and solvents, as well as for assessing its purity.

Gas Chromatography (GC) is the ideal method for analyzing the purity of the relatively volatile this compound. A sample is vaporized and passed through a capillary column, where components are separated based on their boiling points and interactions with the column's stationary phase. The purity is determined by comparing the peak area of the main compound to the areas of any impurity peaks.

For a compound like this, a non-polar or mid-polar column (e.g., with a polysiloxane-based stationary phase like SE-30 or DB-5) would be suitable. rsc.org The retention time of the compound is a characteristic property under specific GC conditions.

Coupling GC with a Mass Spectrometer (GC-MS) provides a powerful two-dimensional analysis. researchgate.net As each component elutes from the GC column, it is introduced into the mass spectrometer, which acts as a detector. This allows for the tentative identification of any impurities by comparing their mass spectra to spectral libraries (like the NIST library) and their fragmentation patterns. This is invaluable for identifying residual solvents, starting materials, or side-products from its synthesis. nih.gov

Table 4: Illustrative GC Parameters for Analysis

| Parameter | Value/Type | Purpose |

| Column | DB-5 (30m x 0.25mm x 0.25µm) | Separation based on boiling point and polarity |

| Carrier Gas | Helium | Inert mobile phase |

| Inlet Temperature | 250 °C | Ensure complete vaporization |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min | Separate components with varying boiling points |

| Detector | Flame Ionization (FID) or Mass Spectrometer (MS) | Detection and quantification (FID) or identification (MS) |

X-ray Diffraction for Crystalline State Structure Determination

X-ray Diffraction (XRD) is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing X-rays onto a single crystal of a substance and analyzing the resulting diffraction pattern. From this pattern, researchers can calculate the electron density map of the molecule and determine atomic positions, bond lengths, and bond angles with high precision.

For a compound to be analyzed by XRD, it must first be grown as a suitable single crystal. The analysis provides fundamental structural data, including the crystal system (e.g., triclinic, monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (the basic repeating structural unit of the crystal). researchgate.net For example, analysis of a copper complex revealed it crystallizes in the triclinic space group P-1 with specific unit cell dimensions (a, b, c) and angles (α, β, ɣ). researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| This compound | 2-tert-Butoxyoxolane | C9H18O2 |

| Tetrahydrofuran (B95107) | THF, Oxolane | C4H8O |

| 2,6-ditertiary butyl-4-methyl phenol | Butylated hydroxytoluene (BHT) | C15H24O |

| Methanol | - | CH4O |

| Acetonitrile | - | C2H3N |

| Water | - | H2O |

| Irganox 1010 | - | C73H108O12 |

| Irganox 1076 | - | C35H62O3 |

| Irganox 1330 | - | C42H57O3 |

| Tinuvin 327 | - | C20H24ClN3O |

| Tinuvin 328 | - | C22H30N2O |

| Tinuvin 360 | - | C41H50N6O2 |

Computational Chemistry and Theoretical Modeling

Conformational Energy Landscape Analysis and Interconversion Studies

The conformational flexibility of the tetrahydrofuran (B95107) ring is a cornerstone of its chemistry. The five-membered ring is not planar and exists in a continuous state of puckering. The two most well-defined conformations are the "envelope" (E) and "twist" (T) forms. In the envelope conformation, four of the ring atoms are approximately coplanar, with the fifth atom out of the plane. In the twist conformation, three adjacent atoms are roughly in a plane, with the other two displaced on opposite sides.

For 2-(tert-Butoxymethyl)tetrahydrofuran, the presence of the bulky tert-butoxymethyl substituent at the C2 position significantly influences the conformational preferences of the THF ring. The orientation of this substituent relative to the ring introduces additional rotational isomers. Analogous studies on tetrahydrofurfuryl alcohol (THFA) have shown that the orientation of the hydroxymethyl group (gauche or trans) relative to the ring oxygen profoundly impacts the stability of the ring's pucker.

It is anticipated that the conformational energy landscape of this compound would be characterized by several local minima corresponding to different combinations of ring pucker (E or T) and substituent orientation. The large steric bulk of the tert-butyl group would likely lead to a higher energy barrier for rotation around the C2-C(methylene) bond compared to smaller substituents.

Interconversion between these conformers would occur through low-energy pathways. Transition state calculations on similar molecules, like THFA, have revealed that the energy barriers for the E ↔ T interconversion of the THF ring are relatively low, on the order of 1.5–1.7 kJ/mol. A similar low barrier would be expected for this compound, allowing for rapid conformational changes at room temperature.

Table 1: Predicted Stable Conformers of this compound and Their Relative Energies

| Conformer ID | Ring Conformation | Substituent Orientation (Dihedral Angle O1-C2-C6-O) | Predicted Relative Energy (kJ/mol) |

| I | Envelope (E) | gauche (-) ~ -60° | 0.00 (most stable) |

| II | Twist (T) | gauche (+) ~ +60° | 1.50 |

| III | Envelope (E) | trans ~ 180° | 3.20 |

| IV | Twist (T) | trans ~ 180° | 4.00 |

| Note: The relative energies are hypothetical and based on trends observed for analogous substituted tetrahydrofurans. The gauche orientation is often stabilized by intramolecular interactions. |

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Parameters

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties and predicting spectroscopic data for molecules like this compound.

The electronic structure of this compound is characterized by the localization of electron density on the two oxygen atoms, making them potential sites for electrophilic attack or coordination to metal ions. The tert-butyl group, being electron-donating, would slightly increase the electron density on the etheric oxygen of the substituent.

Calculations of reactivity descriptors such as frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's chemical behavior. The Highest Occupied Molecular Orbital (HOMO) is likely to be localized on the ring oxygen, indicating its role as an electron donor in chemical reactions. The Lowest Unoccupied Molecular Orbital (LUMO) would be distributed over the C-O bonds, suggesting susceptibility to nucleophilic attack, potentially leading to ring-opening reactions under certain conditions.

Quantum chemical methods are also invaluable for predicting spectroscopic parameters. For instance, calculated vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. The NIST WebBook provides an experimental IR spectrum for 2-tert-Butoxytetrahydrofuran, which could be compared against theoretically predicted spectra to validate computational models. Furthermore, calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation, and predicted shifts for the various carbon and proton environments in this compound would be highly sensitive to its conformation.

Table 2: Predicted Spectroscopic Parameters for the Most Stable Conformer of this compound

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) - C2-H | 4.5 - 5.0 |

| ¹³C NMR Chemical Shift (ppm) - C2 | 95 - 105 |

| ¹³C NMR Chemical Shift (ppm) - C(tert-butyl) | 70 - 75 |

| IR Vibrational Frequency (cm⁻¹) - C-O-C stretch (ring) | 1050 - 1150 |

| IR Vibrational Frequency (cm⁻¹) - C-O-C stretch (substituent) | 1100 - 1200 |

| Note: These are estimated values based on typical ranges for similar functional groups and may vary with the computational method and basis set used. |

Molecular Docking and Interaction Studies in a Biological Context (if applicable to mechanistic insights)

While there are no specific molecular docking studies reported for this compound, the principles of molecular docking could be applied to understand its potential interactions with biological macromolecules, should a relevant target be identified. The tetrahydrofuran motif is a component of many biologically important molecules, including sugars and nucleosides.

Molecular docking simulations could provide insights into the preferred binding poses and the calculated binding affinity, offering a first step in assessing its potential as a ligand for a biological target.

Reaction Pathway Simulations and Transition State Theory

Computational chemistry can be used to model the reaction pathways of this compound, for instance, in its decomposition or in reactions with other species. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located.

For example, the acid-catalyzed hydrolysis of the tert-butoxy (B1229062) group or the ring-opening of the tetrahydrofuran moiety could be investigated. Transition State Theory (TST) can then be applied to the calculated energetics of the transition states to determine theoretical reaction rates.

Studies on the reactions of related cyclic ethers have shown that the stability of the THF ring can be influenced by substituents. The tert-butoxymethyl group at the C2 position might affect the regioselectivity of ring-opening reactions. Reaction pathway simulations could elucidate the mechanisms of such reactions and predict the major products.

Synthetic Utility in Complex Molecule Synthesis

Role as a Chiral Building Block

In asymmetric synthesis, chiral building blocks are enantiomerically pure compounds used to introduce specific stereocenters into a target molecule, a crucial step in the synthesis of many pharmaceuticals and natural products. Substituted tetrahydrofurans are prominent chiral building blocks. bldpharm.comresearchgate.netlab-chemicals.commoldb.com The stereoselective synthesis of these chiral THF units is a significant focus of research, with methods often involving asymmetric cyclization of unsaturated alcohols or the use of enzymes.

While the tetrahydrofuran (B95107) ring is a key component in many chiral structures, specific research detailing the use of enantiomerically pure 2-(tert-Butoxymethyl)tetrahydrofuran as a chiral building block in asymmetric catalysis or synthesis is not extensively documented in the available literature. nih.govresearchgate.net The potential for its use would depend on the development of an efficient enantioselective synthesis of either the (R) or (S) enantiomer. Generally, chiral cyclic ethers are valued for their conformational rigidity and the defined spatial orientation of their substituents, which can be used to direct the stereochemical outcome of subsequent reactions.

Integration into Natural Product Total Synthesis

The tetrahydrofuran motif is a cornerstone in the architecture of numerous complex natural products. researchgate.netorganic-chemistry.org Synthetic chemists have devised a multitude of strategies to construct this ring system during the total synthesis of these molecules. rsc.orgorganic-chemistry.org These strategies include oxidative cyclization of alcohols, intramolecular hydroalkoxylation of alkenes, and various cycloaddition reactions. nih.gov

Tetrahydrofuran rings are particularly prevalent in marine-derived lipids, polyketide macrolides, and terpenoids, many of which exhibit potent biological activities, including anticancer and antifungal properties. nih.govnih.gov The synthesis of these molecules often requires the stereocontrolled formation of a substituted THF ring as a key step. researchgate.net

For example, the total synthesis of macrolides like neopeltolide, which has potent antifungal and anticancer activity, involves the construction of a complex structure containing a tetrahydropyran (B127337) ring, a related cyclic ether. nih.gov Similarly, the synthesis of various marine terpenes and lipids features the tetrahydrofuran moiety as a central structural element. nih.gov While these syntheses highlight the importance of the THF core, specific examples detailing the incorporation of the this compound unit into macrolide or terpenoid total synthesis are not found in the surveyed literature.

Table 1: Examples of Natural Products Containing a Tetrahydrofuran Motif This table presents examples of natural products that feature the tetrahydrofuran ring system, illustrating the importance of this structural motif. There is no documented evidence of this compound being a direct component in these specific examples.

| Natural Product | Class | Noted Biological Activity |

| (+)-Darwinolide nih.gov | Diterpenoid | Activity against methicillin-resistant Staphylococcus aureus (MRSA) |

| (−)-Kumausallene nih.gov | Sesquiterpene | Marine-derived halogenated terpene |

| Neopeltolide nih.gov | Macrolide | Potent antifungal and anticancer |

| (+)-Gelsenicine nih.gov | Alkaloid | Gelsemium alkaloid |

Precursor for Advanced Organic Intermediates in Pharmaceutical and Fine Chemical Synthesis

Substituted tetrahydrofurans serve as valuable precursors for a variety of advanced organic intermediates. researchgate.net The ether linkage and the ring structure can be manipulated to generate different functionalities. For instance, ring-opening reactions can lead to linear, difunctionalized compounds, while modifications of substituents on the ring can introduce new reactive handles.

The field of pharmaceutical and fine chemical synthesis relies on such versatile intermediates to build complex molecular architectures. nih.gov The specific utility of this compound as a precursor would be determined by the reactivity of its tert-butoxymethyl group and the tetrahydrofuran ring itself. The tert-butyl ether is generally a stable protecting group but can be cleaved under specific acidic conditions, potentially revealing a hydroxymethyl group. However, documented studies focusing on the conversion of this compound into other advanced intermediates for the pharmaceutical or fine chemical industry are limited.

Application in Green Chemistry and Sustainable Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. A key principle is the use of safer, environmentally benign solvents. In this context, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a closely related compound, has emerged as a prominent green solvent alternative to the traditional tetrahydrofuran (THF). nih.govd-nb.infonih.gov

2-MeTHF is often derived from renewable resources like corn cobs and bagasse. riekemetals.com Its properties, such as a higher boiling point, low water solubility, and greater stability in the presence of organometallic reagents compared to THF, make it advantageous. d-nb.infomonumentchemical.com These features lead to easier product extraction, reduced solvent waste, and the ability to run reactions at higher temperatures, which can shorten reaction times. researchgate.netnih.gov The use of 2-MeTHF has been successfully demonstrated in various reactions, including Grignard reactions, transition metal-catalyzed couplings, and biphasic reactions, often with improved yields and simplified workups. monumentchemical.comresearchgate.net

There is no significant body of research on the application of this compound as a green solvent. Unlike 2-MeTHF, its derivation from renewable resources is not established, and its physicochemical properties relevant to green chemistry (e.g., water solubility, stability, toxicity profile) are not well-documented. Therefore, the recognized environmental benefits of 2-MeTHF cannot be extrapolated to this compound.

Table 2: Comparison of Properties: Tetrahydrofuran (THF) vs. 2-Methyltetrahydrofuran (2-MeTHF) This table highlights the properties that make 2-MeTHF a recognized green solvent alternative to THF. Data for this compound is not available for a direct comparison.

| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Green Chemistry Implication |

| Source | Petrochemical-based | Primarily from renewable biomass (e.g., levulinic acid) d-nb.info | 2-MeTHF has a more sustainable origin. |

| Boiling Point | 66 °C | 80.2 °C nih.gov | 2-MeTHF allows for a wider range of reaction temperatures. |

| Water Solubility | Miscible | 14 g/100 mL d-nb.info | 2-MeTHF's partial miscibility simplifies aqueous workups and reduces extraction solvent use. |

| Stability to Bases | Decomposes relatively quickly with strong bases (e.g., n-BuLi) nih.gov | Significantly more stable than THF with strong bases monumentchemical.com | 2-MeTHF is more robust for organometallic reactions. |

Q & A

Q. What synthetic strategies are recommended for preparing 2-(tert-Butoxymethyl)tetrahydrofuran, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of substituted tetrahydrofurans often involves ring-opening or functionalization of THF derivatives. For example, etherification reactions using tert-butoxy groups can be optimized by selecting polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane, which enhance nucleophilicity. Catalytic methods, such as acid-mediated alkylation, may improve yield, as seen in analogous THF derivative syntheses . Large-scale reactions require controlled temperature (e.g., 25–30°C) and stoichiometric adjustments to minimize side products . Purification via column chromatography or distillation is critical, with stabilizers like BHT (250 ppm) recommended to prevent peroxide formation in ethers .

Q. Which analytical techniques are most effective for characterizing this compound and its isomers?

- Methodological Answer : Structural elucidation can be achieved using:

- NMR Spectroscopy : H and C NMR to identify tert-butyl and oxolane moieties.

- IR Spectroscopy : Peaks at ~1,100 cm (C-O-C stretch) and ~2,950 cm (C-H in tert-butyl) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., CHO).

- Chromatography : HPLC with UV detection for purity assessment, particularly to resolve stereoisomers .

Q. How should researchers handle safety and toxicity concerns for this compound in laboratory settings?

- Methodological Answer :

- Exposure Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation, as observed in structurally similar ethers like 2-MTHF .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Medical consultation is advised, as per THF safety protocols .

- Waste Disposal : Follow EPA guidelines for halogenated solvents, given tert-butyl's stability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-(tert-Butoxymuronethyl)tetrahydrofuran in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) studies are effective for modeling steric effects from the tert-butyl group and electronic influences on ring strain. For example, kinetic parameters (e.g., activation energy for ring-opening) can be derived using Gaussian or ORCA software, validated against experimental data from THF pyrolysis or oxidation mechanisms . Solvent effects (e.g., THF’s polarity) should be incorporated via implicit solvation models .

Q. What strategies resolve contradictions in toxicity data for substituted tetrahydrofurans during risk assessment?

- Methodological Answer :

- Data Reconciliation : Cross-validate in vitro (e.g., Ames test) and in vivo studies (e.g., zebrafish embryotoxicity assays) to address discrepancies. For instance, 2-MTHF showed no genotoxicity in rats but inconclusive results in mouse lymphoma assays; such cases require dose-response re-evaluation .

- Threshold Adjustments : Use NOAEL (No Observed Adverse Effect Level) values from OECD-compliant studies (e.g., 1,000 mg/kg/day for 2-MTHF) to establish safe exposure limits .

Q. How can reaction pathways involving this compound be elucidated in biomass-derived fuel studies?

- Methodological Answer :

- Mechanistic Probes : Isotopic labeling (e.g., C) tracks carbon rearrangement during pyrolysis or oxidation. Shock tube experiments, as used for THF, can quantify ignition delays and intermediate species (e.g., CO, CHO) .

- Kinetic Modeling : Construct detailed mechanisms using software like CHEMKIN, integrating elementary steps (e.g., H-abstraction from tert-butyl groups) from analogous furans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.